molecular formula C14H12BrNO2 B1269415 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 37509-14-1

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B1269415
CAS No.: 37509-14-1
M. Wt: 306.15 g/mol
InChI Key: INXRKMNRRUIKBF-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid (7-BTA) is an organic compound that has been used in scientific research for a variety of purposes. 7-BTA is a derivative of acridine, a heterocyclic aromatic compound that is found in a variety of plants and animals. In recent years, 7-BTA has gained attention in the scientific community due to its potential applications in a range of areas, including drug development, biochemistry, and physiology.

Scientific Research Applications

Photoactive Precursors in Neurotransmitter Release

A study by Piloto et al. (2013) investigated acridine, specifically 9-Bromomethylacridine, as a photochemically removable protecting group for neurotransmitter amino acids. This compound showed potential in releasing active neurotransmitter molecules upon irradiation, suggesting its application in controlled drug delivery and neurotransmitter release studies (Piloto et al., 2013).

Cholinesterase Inhibition and Alzheimer's Disease

Korábečný et al. (2010) designed a tacrine-based cholinesterase inhibitor, a derivative of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, for Alzheimer's disease treatment. This compound interacts with human acetylcholinesterase and butyrylcholinesterase, indicating its potential application in Alzheimer's disease research (Korábečný et al., 2010).

Spin Labeling in Peptide and Protein Chemistry

Tominaga et al. (2001) introduced a novel protected spin-labeled beta-amino acid, potentially useful in peptide and protein chemistry. This work shows the compound's application in structural studies and its potential in a wide range of chemical and biological applications (Tominaga et al., 2001).

Synthesis of New Derivatives

Melyshenkova et al. (2018) synthesized new 1,3-dihydroxyacridine-9-carboxylic acids, exploring their potential pharmacokinetic and toxic properties. This research highlights the role of acridine derivatives in developing new pharmacologically relevant compounds (Melyshenkova et al., 2018).

Enzyme Inhibitory Activity in Alzheimer's Disease

Recanatini et al. (2000) investigated a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives as acetylcholinesterase inhibitors, related to tacrine, for Alzheimer's disease treatment. This study provides insights into the structural-activity relationships of these inhibitors, underscoring their potential in treating neurological disorders (Recanatini et al., 2000).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXRKMNRRUIKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351807
Record name 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37509-14-1
Record name 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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